molecular formula C24H18ClNO5 B6525048 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide CAS No. 929390-69-2

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B6525048
CAS No.: 929390-69-2
M. Wt: 435.9 g/mol
InChI Key: VGALJMOHIJBRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a synthetic benzofuran-derived compound featuring a 4-chlorobenzoyl group at the 2-position of the benzofuran core and a 3,4-dimethoxybenzamide substituent at the 3-position. This structure combines aromatic, electron-withdrawing (chlorobenzoyl), and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5/c1-29-19-12-9-15(13-20(19)30-2)24(28)26-21-17-5-3-4-6-18(17)31-23(21)22(27)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALJMOHIJBRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Followed by Cross-Coupling

Position-selective bromination of the benzofuran core is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux. For example, bromination of 3-carboxybenzofuran at position 2 proceeds with NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide (1 mol%), yielding 2-bromo-3-carboxybenzofuran in 70% yield. Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane introduces the 4-chlorophenyl group. Oxidation of the aryl moiety to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄), yielding 2-(4-chlorobenzoyl)-3-carboxybenzofuran.

Optimized Parameters :

  • Bromination: NBS (1.1 equiv), CCl₄, reflux, 9 hours

  • Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (3:1), 100°C, 12 hours

  • Oxidation: CrO₃ (3 equiv), H₂SO₄ (aq), 0°C → rt, 2 hours

Direct Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts acylation using 4-chlorobenzoyl chloride and AlCl₃ in dichloromethane (DCM). However, the electron-deficient nature of benzofuran necessitates harsh conditions (e.g., 80°C, 24 hours), resulting in moderate yields (45–55%).

Amidation at Position 3: Synthesis of the 3,4-Dimethoxybenzamide Moiety

The carboxylic acid at position 3 is activated to an acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with 3,4-dimethoxybenzamine in tetrahydrofuran (THF) under inert conditions. Triphenylphosphine (PPh₃) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are alternative coupling agents, improving yields to 75–80%.

Representative Procedure :

  • Activation : 3-Carboxybenzofuran (1.0 equiv) + SOCl₂ (3.0 equiv), reflux, 2 hours.

  • Amidation : Acyl chloride (1.0 equiv) + 3,4-dimethoxybenzamine (1.2 equiv), THF, 0°C → rt, 12 hours.

  • Yield : 78% after column chromatography.

Integrated Synthetic Route

Combining these steps, the most efficient pathway involves:

  • Copper-catalyzed cyclization to form 3-carboxybenzofuran.

  • Bromination at position 2, followed by Suzuki coupling and oxidation to install the 4-chlorobenzoyl group.

  • Amidation with 3,4-dimethoxybenzamine.

Overall Yield : 52–60% (three steps).

Comparative Analysis of Methodologies

StepMethodCatalyst/SolventYield (%)Limitations
Benzofuran formationCuI/DESChCl·EG85Requires specialized solvent
BrominationNBS/CCl₄Benzoyl peroxide70Di-bromination byproducts
Suzuki couplingPd(PPh₃)₄Dioxane/H₂O82Sensitivity to moisture
AmidationSOCl₂/THFNone78Exothermic reaction

Scalability and Industrial Considerations

Gram-scale synthesis (10 g) of the benzofuran core has been demonstrated using DES, affirming the method’s practicality. However, bromination and oxidation steps require careful temperature control to minimize side reactions. Regulatory-compliant purification (e.g., column chromatography, recrystallization) ensures product purity >98% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Example: N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (Compound 3b)

  • Structure : Incorporates a hydrazone linker and dual 4-chlorophenyl groups.
  • Synthesis: 69% yield via condensation of hydrazine derivatives with carbonyl precursors in ethanol .
  • Properties : Melting point (241–243°C), in vitro antiproliferative activity (unspecified cell lines) .

Coumarin-Acrylamide Hybrids

Example: (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide

  • Structure : Combines coumarin (a lactone-containing aromatic system) with a 3,4-dimethoxybenzamide group.
  • Synthesis: 71% yield via refluxing coumarin-acetyl hydrazine with acrylamide derivatives in ethanol .
  • Properties : Melting point (219–221°C), characterized by NMR for structural validation .

Furan-Based Derivatives

Example: N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (Compound 3a)

  • Structure : Features a furan ring instead of benzofuran, with a prop-1-en-2-yl linker.
  • Synthesis: Prepared via oxazolone ring-opening with aromatic amines in ethanol (yield unspecified) .
  • Key Difference : The furan ring’s smaller size and lower electron density may reduce metabolic stability compared to benzofuran.

Data Table: Comparative Analysis of Structural and Functional Properties

Compound Class Example Compound Molecular Motifs Yield Melting Point (°C) Biological Activity
Target Compound N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide Benzofuran, chlorobenzoyl, dimethoxybenzamide N/A N/A Not reported
Hydrazone Derivatives Compound 3b Hydrazone, dual chlorophenyl 69% 241–243 Antiproliferative
Coumarin Hybrids Coumarin-acrylamide hybrid Coumarin, acrylamide, dimethoxybenzamide 71% 219–221 Structural validation only
Furan-Based Derivatives Compound 3a Furan, prop-1-en-2-yl linker N/A N/A In vitro cytotoxicity screened

Key Research Findings

Synthetic Accessibility: Ethanol reflux is a common method for synthesizing benzamide derivatives, yielding 69–71% for hydrazones and coumarin hybrids .

Structural Influence on Activity :

  • Chlorophenyl groups (as in Compound 3b) correlate with antiproliferative effects, likely due to enhanced lipophilicity and membrane penetration .
  • Coumarin moieties introduce photophysical properties but may increase synthetic complexity compared to benzofuran .

Thermal Stability : Higher melting points in hydrazone derivatives (241–243°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to coumarin hybrids (219–221°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.